An In-Depth Technical Guide to 3-Chloroquinoxalin-2-ol: Structure, Properties, and Applications
An In-Depth Technical Guide to 3-Chloroquinoxalin-2-ol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold and the Significance of 3-Chloroquinoxalin-2-ol
The quinoxaline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, is a privileged scaffold in medicinal chemistry. Quinoxaline derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] Their therapeutic potential stems from their ability to interact with various biological targets. This guide focuses on a key derivative, 3-Chloroquinoxalin-2-ol, a versatile building block in the synthesis of more complex and potent bioactive molecules. Its strategic placement of a chloro group and a hydroxyl/oxo tautomeric system makes it a valuable precursor for developing novel therapeutic agents, particularly kinase inhibitors.[3][4][5]
Chemical Structure and Tautomerism
3-Chloroquinoxalin-2-ol exists in a tautomeric equilibrium between the -ol (hydroxyl) and -one (oxo) forms, with the quinoxalin-2-one form being the predominant tautomer.[6] This is a crucial aspect of its reactivity and biological interactions.
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IUPAC Name: 3-chloro-1H-quinoxalin-2-one[6]
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Synonyms: 3-Chloroquinoxalin-2-ol, 3-chloro-1,2-dihydroquinoxalin-2-one, 2-Chloro-3-hydroxyquinoxaline[6]
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CAS Number: 35676-70-1[6]
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Molecular Formula: C₈H₅ClN₂O[6]
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Molecular Weight: 180.59 g/mol [6]
The presence of both a reactive chlorine atom and a lactam-like moiety provides two key points for chemical modification, allowing for the generation of diverse molecular libraries for drug discovery.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physicochemical and spectroscopic properties of 3-Chloroquinoxalin-2-ol is essential for its effective use in research and development.
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 180.59 g/mol | PubChem CID: 302705[6] |
| XLogP3 | 1.8 | PubChem CID: 302705[6] |
| Topological Polar Surface Area | 41.5 Ų | PubChem CID: 302705[6] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 302705[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 302705[6] |
Spectroscopic Characterization
While specific, authenticated spectra for 3-Chloroquinoxalin-2-ol are not widely published, the expected spectroscopic features can be predicted based on its structure and data from closely related analogs.
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The N-H proton of the quinoxalin-2-one tautomer would likely appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum would display eight distinct signals. The carbonyl carbon of the quinoxalin-2-one form would be the most downfield signal (typically >160 ppm). The carbon bearing the chlorine atom would also exhibit a characteristic chemical shift.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the lactam group (around 1650-1700 cm⁻¹). A broad N-H stretching band would also be expected in the region of 3200-3400 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 180 and an M+2 peak at m/z 182 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Synthesis of 3-Chloroquinoxalin-2-ol
The synthesis of 3-Chloroquinoxalin-2-ol can be achieved through the chlorination of quinoxaline-2,3-dione. This precursor is readily prepared by the condensation of o-phenylenediamine with oxalic acid.[7]
Experimental Protocol: Synthesis of 2,3-Dichloroquinoxaline (Intermediate)
This protocol describes the synthesis of the key intermediate, 2,3-dichloroquinoxaline, from quinoxaline-2,3-dione.
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Reaction Setup: To a solution of quinoxaline-2,3-dione (5 mmol) in dry methylene chloride (5 mL), add thionyl chloride (10 mmol).
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Catalyst Addition: Add dimethylformamide (DMF) (0.5 mL) dropwise to the stirred reaction mixture.
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Heating: Heat the reaction mixture at 40°C for 6 hours.
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Work-up: After cooling, pour the reaction mixture over crushed ice with vigorous stirring.
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Extraction: Extract the product with methylene chloride. Wash the organic layer with a sodium carbonate solution and then dry it over sodium sulfate.
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Purification: Evaporate the solvent under reduced pressure and purify the crude product by chromatography.[8]
Note: The subsequent selective hydrolysis of one of the chloro groups of 2,3-dichloroquinoxaline to yield 3-Chloroquinoxalin-2-ol would be the next step, though a specific detailed protocol for this transformation was not found in the provided search results.
Caption: Synthetic workflow for 3-Chloroquinoxalin-2-ol.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 3-Chloroquinoxalin-2-ol is dominated by the presence of the chloro group, which is susceptible to nucleophilic substitution. This makes it an excellent starting material for the synthesis of a wide array of 3-substituted quinoxalin-2-one derivatives.
Nucleophilic Substitution Reactions
The chlorine atom at the 3-position can be readily displaced by various nucleophiles, including amines, alcohols, and thiols.[9][10] This reaction is a cornerstone for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Caption: Nucleophilic substitution reactions of 3-Chloroquinoxalin-2-ol.
Applications in Drug Development
The quinoxalinone scaffold is a well-established pharmacophore in drug discovery, and 3-Chloroquinoxalin-2-ol serves as a key intermediate in the synthesis of many biologically active molecules.
Kinase Inhibitors
A significant area of application for quinoxalinone derivatives is in the development of kinase inhibitors.[3][4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The quinoxalinone core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. By modifying the substituents at the 3-position, researchers can achieve potent and selective inhibition of specific kinases. For instance, derivatives of 3-Chloroquinoxalin-2-ol have been explored as inhibitors of VEGFR-2 and JAK2/3 kinases, which are important targets in oncology and inflammatory diseases.[3][4]
Caption: Mechanism of action of quinoxalinone-based kinase inhibitors.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3-Chloroquinoxalin-2-ol. Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
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Handling: Wash hands thoroughly after handling. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.
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Storage: Store in a well-ventilated place. Keep the container tightly closed.
Conclusion
3-Chloroquinoxalin-2-ol is a valuable and versatile building block in the field of medicinal chemistry. Its unique chemical structure, featuring a reactive chloro group and a modifiable lactam nitrogen, provides a platform for the synthesis of diverse libraries of compounds. The demonstrated utility of its derivatives, particularly as kinase inhibitors, underscores its importance in the ongoing quest for novel therapeutics. Further research into the synthesis, reactivity, and biological activity of novel derivatives of 3-Chloroquinoxalin-2-ol holds significant promise for the development of new and effective drugs.
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